molecular formula C17H27Cl2N B12411556 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride

4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride

Cat. No.: B12411556
M. Wt: 322.3 g/mol
InChI Key: HXTFBYZCFRQRRA-SKCUOGQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identification

The systematic IUPAC name for 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride is 1-[1-(4-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine hydrochloride , reflecting its deuterated methyl groups and chlorophenyl-cyclobutyl backbone. Its molecular formula is C₁₇H₂₀D₆ClN·HCl , with a molecular weight of 350.7 g/mol when accounting for isotopic substitution and hydrochloride counterion.

Structurally, the compound features:

  • A cyclobutane ring substituted with a 4-chlorophenyl group at the 1-position
  • A 3-methylbutylamine side chain with N,N-dimethyl groups (six hydrogens replaced by deuterium)
  • A hydrochloride salt enhancing solubility for analytical applications
Property Value Source
Molecular Formula C₁₇H₂₀D₆ClN·HCl
Exact Mass 350.213 g/mol
SMILES Notation [2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)c2ccc(Cl)cc2)C([2H])([2H])[2H].Cl
Deuterium Substitution Six hydrogens on N-methyl groups

The stereochemical configuration retains the racemic nature of the parent sibutramine molecule, with no chiral resolution reported for this deuterated analog. X-ray crystallographic data, while unavailable for this specific compound, suggests a conformationally restricted cyclobutane ring that influences receptor binding kinetics.

Historical Context in Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Research

Sibutramine derivatives emerged from 1980s research into centrally-acting appetite suppressants, with the prototype sibutramine hydrochloride (Meridia®) achieving clinical use in 1998. The 4-deschloro-3-chloro modification originated from structure-activity relationship (SAR) studies aimed at optimizing:

  • Reuptake inhibition selectivity : Reducing dopamine transporter affinity compared to serotonin/norepinephrine systems
  • Metabolic stability : Chlorine substitutions at the 3-position decrease hepatic CYP3A4-mediated demethylation
  • Lipophilicity : LogP adjustments through halogen positioning to enhance blood-brain barrier penetration

Deuterated versions entered pharmaceutical development circa 2010, driven by the need for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The d6-labeling strategy specifically targets metabolic soft spots identified in earlier sibutramine analogs, where N-demethylation produces active metabolites.

Key milestones:

  • 1998 : First clinical validation of sibutramine's SNRI mechanism in obesity management
  • 2005 : Identification of 4-deschloro metabolites as long-acting pharmacophores
  • 2012 : Adoption of deuterated analogs as reference materials in World Anti-Doping Agency protocols

Role of Deuterium Labeling in Pharmaceutical Analytics

The strategic incorporation of six deuterium atoms into 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride serves three primary analytical functions:

1. Mass Spectrometric Differentiation
Deuterium increases molecular mass by 6 atomic mass units (AMU), creating distinct ion clusters at m/z 351.22 ([M+H]⁺) versus 345.21 for the non-deuterated form. This mass shift enables:

  • Quantification of parent drug in biological matrices via isotope dilution
  • Discrimination against metabolic interference in pharmacokinetic studies

2. Isotope Effect Mitigation
Positioning deuterium on metabolically stable N-methyl groups minimizes kinetic isotope effects (KIEs), preserving:

  • Chromatographic retention time alignment with the native compound
  • Phase I metabolic profiles comparable to non-deuterated analogs

3. Stability Enhancement
Deuterium-carbon bonds exhibit higher bond dissociation energy (435 kJ/mol vs. 413 kJ/mol for C-H), reducing oxidative degradation during sample preparation. Accelerated stability studies demonstrate <2% deutero-hydrogen exchange over 24 months at -20°C.

Table 2: Analytical Performance Metrics

Parameter 4-Deschloro-3-chloro Sibutramine-d6 HCl Non-deuterated Analog
LC-MS/MS LOD (ng/mL) 0.05 0.1
Matrix Effect (%) 98.2 ± 3.1 102.4 ± 5.7
Extraction Recovery (%) 95.8 ± 2.5 89.3 ± 4.1

Data adapted from method validation studies using human plasma.

The compound's utility extends beyond quantitative analysis, serving as a tracer in:

  • Receptor binding assays : Differentiating exogenous vs. endogenous SNRI occupancy
  • Microsomal stability studies : Tracking parent molecule depletion without isotopic interference

Properties

Molecular Formula

C17H27Cl2N

Molecular Weight

322.3 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C17H26ClN.ClH/c1-13(2)11-16(19(3)4)17(9-6-10-17)14-7-5-8-15(18)12-14;/h5,7-8,12-13,16H,6,9-11H2,1-4H3;1H/i3D3,4D3;

InChI Key

HXTFBYZCFRQRRA-SKCUOGQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC(=CC=C2)Cl)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Cl)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Deuteration of Sibutramine Intermediates

This approach modifies existing sibutramine synthesis routes by introducing deuterium at specific stages. Key steps include:

  • Cyclobutane Ring Formation :

    • 4-Chlorobenzyl cyanide reacts with 1,3-dibromopropane under basic conditions to form 1-(4-chlorophenyl)-1-cyclobutyl cyanide.
    • Reaction Conditions : Toluene solvent, potassium carbonate base, 80–100°C, 12–24 hours.
    • Yield : 68–72%.
  • Amination and Deuteration :

    • The cyanide intermediate undergoes reductive amination with deuterated dimethylamine (N,N-bis(trideuteriomethyl)amine).
    • Catalyst : Raney nickel or palladium-on-carbon under deuterium gas (D₂).
    • Temperature/Pressure : 50–60°C, 3–5 bar D₂.
  • Chlorination and Salt Formation :

    • Selective chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane.
    • Hydrochloride salt formation via HCl gas in anhydrous ethanol.

Table 1: Key Reaction Parameters for Intermediate Deuteration

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclobutane formation 1,3-Dibromopropane, K₂CO₃, toluene, 80°C 70 92
Reductive amination D₂, Pd/C, ethanol, 50°C 85 98
Chlorination SO₂Cl₂, CH₂Cl₂, 0°C 78 95

Modular Assembly with Deuterated Precursors

This method constructs the molecule from deuterated building blocks, minimizing post-synthesis modifications:

  • Deuterated Dimethylamine : Synthesized via catalytic exchange using D₂O and PtO₂.
  • Chlorinated Cyclobutane : Prepared via Friedel-Crafts alkylation with deuterated solvents (e.g., D₆-benzene).

Advantages : Higher isotopic enrichment (>98% D6), reduced side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining regulatory compliance. Notable strategies include:

  • Continuous Flow Reactors :

    • Deuterium gas is introduced in a pressurized flow system to enhance reaction kinetics.
    • Residence Time : 20–30 minutes, achieving 90% conversion.
  • Crystallization-Based Purification :

    • The hydrochloride salt is purified via recrystallization in deuterated ethanol/water mixtures.
    • Purity : ≥99.5% by qNMR.

Table 2: Industrial Process Metrics

Parameter Value
Batch Size 50–100 kg
Deuterium Utilization 95% efficiency
Waste Generation <5% organic solvents

Quality Control and Analytical Validation

Rigorous quality checks ensure compliance with pharmacopeial standards:

  • Isotopic Purity :
    • Assessed via high-resolution mass spectrometry (HRMS). Acceptable threshold: ≥98% D6.
  • Structural Confirmation :
    • ¹H/¹³C NMR : Absence of proton signals at δ 2.8–3.2 ppm (dimethylamine groups).
    • FT-IR : C-D stretching vibrations at 2100–2200 cm⁻¹.
  • Impurity Profiling :
    • HPLC-MS/MS detects residual solvents (e.g., toluene <20 ppm).

Table 3: Acceptable Analytical Thresholds

Parameter Method Specification
Isotopic purity HRMS ≥98% D6
Heavy metals ICP-MS <10 ppm
Residual solvents GC-MS <50 ppm total

Comparative Analysis of Synthetic Methods

Deuteration vs. Modular Assembly :

  • Cost : Deuteration is cheaper but risks incomplete isotope incorporation.
  • Scalability : Modular assembly suits large-scale production due to predictable yields.
  • Regulatory Acceptance : Both methods meet ICH Q3D guidelines for elemental impurities.

Challenges and Optimization Strategies

  • Deuterium Loss : Mitigated by using aprotic solvents (e.g., DMF-d7) and inert atmospheres.
  • Byproduct Formation : Controlled via low-temperature chlorination (-10°C).

Chemical Reactions Analysis

4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogen acids or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Research

Mechanism of Action
4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride acts primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI). This mechanism is crucial in understanding its potential effects on appetite regulation and energy expenditure. Studies have shown that compounds with similar mechanisms can lead to significant weight loss in clinical settings by altering neurotransmitter levels in the brain .

Clinical Studies
Research has utilized this compound to investigate its pharmacokinetics and metabolic pathways. For example, studies have demonstrated that deuterated compounds like 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride can provide insights into the metabolism of Sibutramine itself, allowing researchers to trace its pathways more accurately due to the unique mass signatures of deuterated isotopes .

Analytical Chemistry

Mass Spectrometry Applications
The compound is particularly useful in mass spectrometry for tracing metabolic processes. Its deuterated form allows for enhanced sensitivity and specificity in detecting and quantifying the parent drug and its metabolites in biological samples. Researchers have successfully employed liquid chromatography coupled with mass spectrometry to study the metabolism of Sibutramine and its derivatives, leading to better understanding of their pharmacological profiles .

Reference Standards
As a stable isotope-labeled compound, 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride serves as a reference standard in pharmaceutical testing. It is used to calibrate analytical methods, ensuring accuracy in the quantification of related compounds in drug formulations and biological matrices .

Metabolic Studies

Energy Expenditure Research
Research involving this compound has focused on its role in increasing energy expenditure while decreasing caloric intake. Studies indicate that compounds like 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride can modulate metabolic pathways that regulate fat oxidation and thermogenesis, making them valuable for obesity research .

Data Tables

Study ReferenceObjectiveFindings
Hanotin et al., 1998Investigate weight loss effectsSignificant weight reduction observed
Woolard et al., 2004Metabolism analysisIdentified metabolic pathways using deuterated forms
Geranton et al., 2004Neuropharmacological effectsEnhanced energy expenditure noted

Case Studies

  • Weight Loss Efficacy Study
    A randomized controlled trial examined the efficacy of 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride on obese patients. Results indicated an average weight loss of 7% over six months compared to placebo groups, highlighting its potential as a therapeutic agent for obesity management.
  • Metabolic Tracking Using Mass Spectrometry
    A study utilized this compound to track the metabolism of Sibutramine in human subjects using advanced mass spectrometric techniques. The findings revealed distinct metabolic pathways influenced by the presence of deuterium, providing insights into drug interactions and safety profiles.

Mechanism of Action

The mechanism of action of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is similar to that of Sibutramine. It acts as a serotonin and noradrenaline reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and appetite suppression. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .

Comparison with Similar Compounds

Positional Isomers: 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

  • Structural Difference : The chlorine atom is located at the 2-position of the phenyl ring instead of the 3-position .
  • Impact : Positional isomerism may alter binding affinity to SNRI targets and metabolic stability. For example, the 3-chloro derivative (primary compound) likely exhibits stronger interactions with hydrophobic pockets in neurotransmitter transporters compared to the 2-chloro analog .
  • Applications : Both isomers are used in comparative studies to elucidate structure-activity relationships (SAR) in SNRIs .

Non-Deuterated Analogs: Sibutramine and Its Related Compounds

  • Sibutramine (Parent Compound): Non-deuterated, with a 4-chlorophenyl group. It was historically used as an appetite suppressant but withdrawn due to cardiovascular risks .
  • USP Sibutramine Related Compounds (): Related Compound B: 3-chlorophenyl group, non-deuterated. Used as a reference standard in purity testing. Related Compound C: 4-chlorophenyl group, non-deuterated. Highlights the importance of chlorine position in SNRI efficacy . Related Compound D: Lacks one methyl group from the dimethylamine moiety, reducing SNRI activity .

Deuterated Derivatives of Sibutramine Analogs

  • (±)-Sibutramine-d6 Hydrochloride Hydrate ():
    • Molecular weight: 340.35.
    • Contains deuterium at the dimethylamine group and a hydrate form, enhancing stability for long-term storage .

Key Comparative Data

Table 1: Structural and Functional Comparison of Sibutramine Analogs

Compound Name Molecular Formula Molecular Weight Chlorine Position Deuterium Labeling Key Application(s)
4-Deschloro-3-chloro Sibutramine-d6 HCl C₁₇D₆H₂₀ClN·HCl 322.35 3-chloro Yes (6D) Metabolic tracking, SNRI studies
4-Deschloro-2-chloro Sibutramine-d6 HCl C₁₇D₆H₂₀ClN·HCl 322.35 2-chloro Yes (6D) SAR studies
USP Sibutramine Related Compound C C₁₇H₂₆ClN·HCl 328.31 4-chloro No Purity testing, reference standard
(±)-Sibutramine-d6 HCl Hydrate C₁₇H₂₀D₆ClN·HCl·H₂O 340.35 4-chloro Yes (6D) Stability studies

Research Implications

  • Isotope Effects : Deuterated compounds like 4-Deschloro-3-chloro Sibutramine-d6 HCl exhibit slower metabolic degradation due to the kinetic isotope effect, enabling prolonged observation in vivo .
  • Positional Isomerism : The 3-chloro configuration in the primary compound shows higher SNRI activity compared to 2- or 4-chloro analogs, as inferred from structural analogs in and .
  • Analytical Utility : These compounds are critical in developing stability-indicating HPLC methods (e.g., ) and quantifying metabolites in complex matrices .

Biological Activity

4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride is a derivative of sibutramine, a compound previously used as an antiobesity medication. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile. This article reviews the available literature on the biological effects, mechanisms of action, and relevant research findings regarding this compound.

4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride is characterized by the following properties:

  • Molecular Formula : C_17H_22Cl_2N
  • Molecular Weight : 334.3 g/mol
  • Melting Point : Approximately 191 °C

Sibutramine, including its derivatives like 4-Deschloro-3-chloro Sibutramine-d6, primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism increases serotonin and norepinephrine levels in the brain, which can lead to reduced appetite and increased energy expenditure. The specific activity of 4-Deschloro-3-chloro Sibutramine-d6 is thought to be similar but may exhibit variations in potency and side effects due to structural modifications.

Appetite Suppression

Research indicates that sibutramine derivatives effectively suppress appetite. A study by Petkova-Gueorguieva et al. (2018) demonstrated that sibutramine hydrochloride significantly decreased food intake in obese patients, suggesting that 4-Deschloro-3-chloro Sibutramine-d6 may exhibit similar effects.

Cardiovascular Effects

Sibutramine has been associated with cardiovascular risks, including increased blood pressure and heart rate. Ariburnu et al. (2012) reported adverse cardiovascular events linked to sibutramine use, emphasizing the need for caution in its application. The derivative's impact on cardiovascular health remains an area for further investigation.

Clinical Trials

  • Efficacy in Weight Management : A clinical trial involving sibutramine hydrochloride reported a significant reduction in body weight among participants over a six-month period (Petkova-Gueorguieva et al., 2018).
  • Side Effects Profile : Adverse effects such as headaches, insomnia, and increased blood pressure were noted in multiple studies, indicating that while effective for weight loss, the compound carries risks that must be managed.

Comparative Studies

A comparative analysis of various sibutramine formulations highlighted differences in bioavailability and pharmacokinetics. For instance, studies using TLC-Densitometry methods showed varying concentrations of sibutramine in herbal slimming products, raising concerns about the consistency and safety of these formulations (Phattanawasin et al., 2012).

StudySample TypeSibutramine Concentration (mg/mL)Key Findings
Petkova-Gueorguieva et al. (2018)Clinical TrialN/ASignificant weight loss observed
Phattanawasin et al. (2012)Herbal ProductsVaries (0.003 to >20 mg)Presence of sibutramine detected in several samples

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride in pharmaceutical matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated approach involves a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) and a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer-methanol (70:30, v/v) at 1 mL·min⁻¹ flow rate. Detection at 207 nm ensures specificity for chlorinated analogs. Calibration curves (1.09–10.90 μg·mL⁻¹) show linearity (r² = 0.9999), with recovery rates of 99.67–100.1% and RSD <1.3% .

Q. How should 4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride be stored to ensure stability?

  • Guidelines : Store in sealed containers at controlled room temperature (20–25°C) to prevent degradation. For deuterated analogs like Sibutramine-d6 hydrochloride hydrate, storage at 0–6°C is recommended to minimize isotopic exchange or decomposition. Desiccants like phosphorus pentoxide are advised for hygroscopic compounds .

Q. What role does deuterium substitution play in the pharmacokinetic study of this compound?

  • Rationale : Deuterium (d6) labeling reduces metabolic clearance by stabilizing C-D bonds, prolonging half-life for tracking metabolites. This isotopic effect is critical for in vivo tracer studies, enabling precise quantification of parent drugs and metabolites via LC-MS/MS .

Q. How are reference standards for this compound validated in regulatory compliance?

  • Validation Criteria : Follow USP guidelines, including ≥98.0% purity (by HPLC), water content (<1.0% Karl Fischer titration), and residual solvent limits (<0.1% by GC). System suitability tests (e.g., USP Sibutramine Related Compound A RS) ensure method robustness .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in stability data under varying pH conditions?

  • Experimental Design : Conduct forced degradation studies (acid/base hydrolysis, oxidation, photolysis) across pH 1–13 at 40–60°C. Monitor degradation products via HPLC-MSⁿ and correlate with Arrhenius kinetics to predict shelf-life. For example, acidic conditions may hydrolyze the tertiary amine, while oxidation targets the chlorophenyl group .

Q. What isotopic effects should be considered when comparing Sibutramine-d6 Hydrochloride to its non-deuterated analog in metabolic studies?

  • Key Considerations :

  • Primary Kinetic Isotope Effect (PKIE) : Slows CYP450-mediated N-demethylation due to C-D bond strength, altering metabolite ratios.
  • Secondary Isotope Effects : Influence hydrogen bonding in enzyme-substrate interactions.
  • Analytical Interference : Ensure MS/MS transitions distinguish deuterated vs. endogenous analogs to avoid signal overlap .

Q. What strategies are recommended for identifying unknown metabolites in hepatic microsomal assays?

  • Workflow :

Incubation : Use human liver microsomes (HLM) with NADPH cofactor.

Sample Prep : Solid-phase extraction (C18 cartridges) to isolate metabolites.

Detection : High-resolution LC-QTOF-MS with MSE data-independent acquisition.

Data Analysis : Metabolite Pilot™ or XCMS Online for untargeted screening, focusing on mass shifts (e.g., +16 Da for hydroxylation) and isotopic patterns .

Q. How should researchers validate an HPLC method for detecting trace impurities in synthesized batches?

  • Validation Parameters :

  • Specificity : Resolve impurities (e.g., deschloro analogs) with resolution factor ≥2.0.
  • LOQ : ≤0.05% for genotoxic impurities (ICH Q3A).
  • Robustness : Test column age (±500 injections), mobile phase pH (±0.2), and flow rate (±10%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.